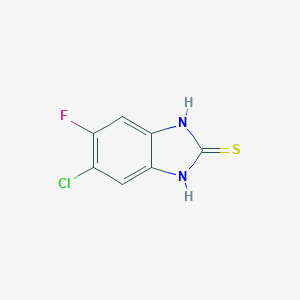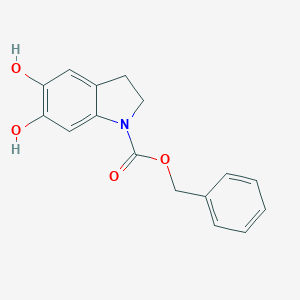
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a synthetic derivative of the naturally occurring compound indole, which is found in many plants and animals. In
科学的研究の応用
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate has been used in various scientific research applications, including as a fluorescent probe for detecting DNA damage, as a potential anti-cancer agent, and as a tool for studying the structure and function of proteins. Its unique chemical structure and properties make it a valuable tool in many different areas of research.
作用機序
The mechanism of action of Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is not fully understood, but it is believed to involve interactions with proteins and nucleic acids. It has been shown to bind to DNA and cause structural changes, which can lead to DNA damage and cell death. It may also interact with proteins involved in cell signaling and regulation, leading to changes in cellular processes.
生化学的および生理学的効果
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, making it a potential anti-cancer agent. It can also be used as a fluorescent probe to detect DNA damage in cells. Additionally, it has been shown to bind to proteins and alter their function, which can be useful for studying protein structure and function.
実験室実験の利点と制限
One of the main advantages of Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is its versatility in scientific research applications. Its unique chemical structure and properties make it a valuable tool in many different areas of research. However, there are some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify, and it may have limited solubility in certain solvents. Additionally, its potential toxicity and effects on cells and tissues must be carefully considered when using it in experiments.
将来の方向性
There are many potential future directions for research involving Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy and safety in this application. Additionally, it may be useful in studying the structure and function of proteins, and further research is needed to explore its potential in this area. Other potential future directions include investigating its interactions with other molecules and exploring its potential as a diagnostic tool for detecting DNA damage in cells.
In conclusion, Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is a valuable tool in scientific research due to its unique chemical structure and properties. Its versatility and potential applications make it an important area of study for researchers in many different fields. Further research is needed to fully understand its mechanism of action and potential applications, but it holds promise as a tool for studying protein structure and function, as well as a potential anti-cancer agent.
合成法
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate can be synthesized through a multi-step process that involves the reaction of indole with various reagents. One common method involves the reaction of indole with benzyl bromide in the presence of a base, followed by oxidation and esterification reactions. Other methods involve the use of different reagents and catalysts to achieve the desired product.
特性
CAS番号 |
157199-30-9 |
|---|---|
製品名 |
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate |
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H15NO4/c18-14-8-12-6-7-17(13(12)9-15(14)19)16(20)21-10-11-4-2-1-3-5-11/h1-5,8-9,18-19H,6-7,10H2 |
InChIキー |
IOKWTWPEEJJYFC-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1CN(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=CC=C3 |
同義語 |
1H-INDOLE-1-CARBOXYLIC ACID,2,3-DIHYDRO-5,6-DIHYDROXY-,PHENYLMETHYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



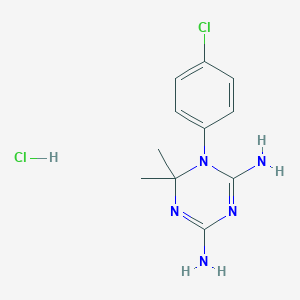

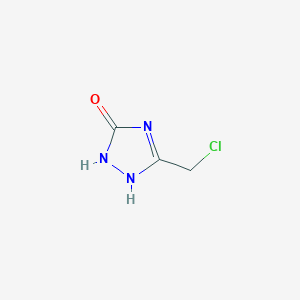

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)

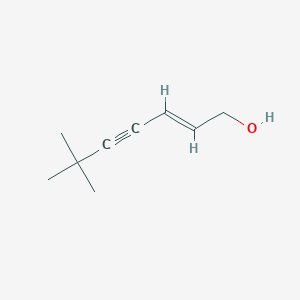

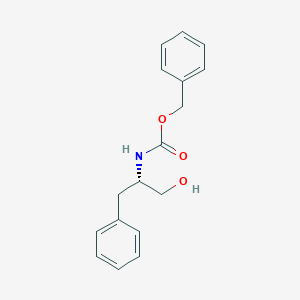

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
